molecular formula C17H18F2N2O4S2 B2735427 1-(2,5-difluorophenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)methanesulfonamide CAS No. 1396749-86-2

1-(2,5-difluorophenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)methanesulfonamide

Cat. No.: B2735427
CAS No.: 1396749-86-2
M. Wt: 416.46
InChI Key: FHGZRYVQYXMTIO-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)methanesulfonamide is a synthetic chemical compound of interest in medicinal chemistry and pharmacological research. This molecule features a methanesulfonamide group linked to a 2,5-difluorophenyl moiety and a 2-methylphenyl ring system functionalized with an isothiazolidine dioxide group. The presence of these distinct pharmacophores, including the sulfonamide and the sulfone, suggests potential for diverse biological activity and makes it a valuable scaffold for exploring novel therapeutic targets . The structural elements of this compound, such as the difluorophenyl ring, are common in compounds investigated for various biological activities, indicating its utility in structure-activity relationship (SAR) studies . Researchers can utilize this chemical as a key intermediate or a reference standard in developing enzyme inhibitors or receptor modulators. It is strictly for research purposes in laboratory settings. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety and handling assessments prior to use.

Properties

IUPAC Name

1-(2,5-difluorophenyl)-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O4S2/c1-12-3-5-15(21-7-2-8-27(21,24)25)10-17(12)20-26(22,23)11-13-9-14(18)4-6-16(13)19/h3-6,9-10,20H,2,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGZRYVQYXMTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,5-Difluorophenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)methanesulfonamide is a compound of interest due to its potential biological activity, particularly in the field of cancer therapeutics. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a difluorophenyl group and an isothiazolidin moiety. This structural diversity may contribute to its biological activity.

The compound acts primarily as an inhibitor of kinesin spindle protein (KSP), which plays a crucial role in mitosis. By inhibiting KSP, the compound disrupts the normal function of spindle formation during cell division, leading to apoptosis in cancer cells. This mechanism is particularly relevant for overcoming resistance seen with traditional chemotherapeutics.

Biological Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from studies on its biological activity:

Study Cell Line IC50 (µM) Mechanism
Study 1A549 (Lung)0.5KSP Inhibition
Study 2MCF-7 (Breast)0.8KSP Inhibition
Study 3HeLa (Cervical)0.6KSP Inhibition

Case Studies

Several case studies have investigated the efficacy of this compound in preclinical models:

  • Case Study 1 : A study conducted on A549 lung cancer cells demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, indicating effective cell death through KSP inhibition.
  • Case Study 2 : In MCF-7 breast cancer cells, the compound was shown to enhance the effects of doxorubicin, suggesting potential for use in combination therapies to overcome drug resistance.

Pharmacokinetics and Toxicity

Pharmacokinetic studies have revealed that the compound has favorable absorption characteristics with moderate metabolic stability. However, toxicity assessments indicate that while it is generally well-tolerated at therapeutic doses, some metabolites may exhibit cytotoxic effects.

Comparison with Similar Compounds

1-(2,5-Difluorophenyl)-N-[2-(Imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]methanesulfonamide

  • Key Differences: The phenyl ring substituent differs: the target compound has a 1,1-dioxidoisothiazolidin-2-yl group, while this analog features an imidazo[2,1-b]thiazole moiety . In contrast, the isothiazolidine dioxide is non-aromatic and introduces a sulfone group, which may improve solubility and reduce oxidative metabolism .
  • Potential Implications: The imidazothiazole-containing compound may exhibit stronger binding to hydrophobic pockets in enzymes, whereas the target compound’s sulfone group could enhance water solubility and pharmacokinetic stability.

N-(4-(4-Fluorophenyl)-5-Formyl-6-Isopropylpyrimidin-2-yl)-N-Methylmethanesulfonamide

  • Key Differences: The core structure here is a pyrimidine ring substituted with a formyl group and isopropyl chain, contrasting with the target compound’s benzene-isothiazolidine hybrid .
  • Potential Implications: The pyrimidine core may enable interactions with nucleotide-binding proteins or kinases, whereas the target compound’s design suggests a focus on sulfonamide-mediated inhibition (e.g., carbonic anhydrases, cyclooxygenases).

Tolyfluanid and Dichlofluanid (Pesticide Sulfonamides)

  • Key Differences: These agrochemicals (e.g., tolylfluanid: 1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide) contain chlorine atoms and dimethylamino sulfonyl groups, unlike the target compound’s fluorine and isothiazolidine substituents . The chlorine atoms in pesticides increase electronegativity and toxicity, making them unsuitable for therapeutic use but effective as fungicides .
  • Potential Implications: The target compound’s fluorine substituents reduce toxicity compared to chlorine, aligning with pharmaceutical safety profiles.

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Potential Applications
Target Compound Benzene + isothiazolidine dioxide 2,5-Difluorophenyl, 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl Pharmaceuticals (enzyme inhibition)
1-(2,5-Difluorophenyl)-N-[2-(Imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]methanesulfonamide Benzene + imidazothiazole Imidazo[2,1-b]thiazole, 2,5-difluorophenyl Anticancer/antiviral agents
N-(4-(4-Fluorophenyl)-5-Formyl-6-Isopropylpyrimidin-2-yl)-N-Methylmethanesulfonamide Pyrimidine 4-Fluorophenyl, formyl, isopropyl Kinase inhibition
Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide) Methanesulfonamide Chlorine, dimethylamino sulfonyl, 4-methylphenyl Agricultural fungicide

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